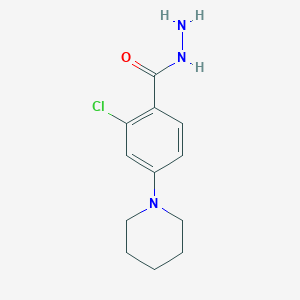

2-氯-4-哌啶基苯甲酰肼

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

科学研究应用

2-Chloro-4-(piperidin-1-yl)benzohydrazide has a wide range of applications in scientific research:

作用机制

Target of Action

The primary targets of 2-Chloro-4-piperidinobenzenecarbohydrazide are currently unknown. This compound is a biochemical used in proteomics research

Mode of Action

It’s known that compounds with similar structures can undergo nucleophilic substitution reactions . In these reactions, a nucleophile, an atom or molecule that donates an electron pair, interacts with a positively charged part of another molecule, leading to a variety of possible changes.

Biochemical Pathways

For example, 2-chloro-4-nitrophenol is degraded via the 1,2,4-benzenetriol pathway in certain bacteria .

Result of Action

The molecular and cellular effects of 2-Chloro-4-piperidinobenzenecarbohydrazide’s action are currently unknown. As a biochemical used in proteomics research , it may be involved in protein interactions or modifications, but specific effects would depend on the context of the experiment.

生化分析

Biochemical Properties

2-Chloro-4-piperidinobenzenecarbohydrazide plays a significant role in biochemical reactions, particularly in the context of proteomics research . It interacts with a variety of enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with nucleophilic sites on benzene derivatives, facilitating nucleophilic substitution reactions

Cellular Effects

The effects of 2-Chloro-4-piperidinobenzenecarbohydrazide on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism . The compound’s impact on these processes can lead to changes in cellular behavior, which is essential for understanding its potential therapeutic applications and toxicological effects.

Molecular Mechanism

At the molecular level, 2-Chloro-4-piperidinobenzenecarbohydrazide exerts its effects through specific binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the context of its use . The compound’s ability to bind to nucleophilic sites on benzene derivatives suggests that it may participate in nucleophilic substitution reactions, which are critical for its biochemical activity .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-Chloro-4-piperidinobenzenecarbohydrazide can change over time. The compound’s stability and degradation are important factors to consider, as they can influence its long-term effects on cellular function . Studies have shown that the compound remains stable under specific conditions, but its degradation products may have different biochemical activities .

Dosage Effects in Animal Models

The effects of 2-Chloro-4-piperidinobenzenecarbohydrazide vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, while higher doses could lead to toxic or adverse effects . Understanding the dosage-dependent effects is crucial for determining the compound’s safety and efficacy in potential therapeutic applications.

Metabolic Pathways

2-Chloro-4-piperidinobenzenecarbohydrazide is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism . These interactions can affect metabolic flux and metabolite levels, providing insights into the compound’s role in cellular metabolism and its potential impact on overall cellular function.

Transport and Distribution

The transport and distribution of 2-Chloro-4-piperidinobenzenecarbohydrazide within cells and tissues are mediated by specific transporters and binding proteins . These interactions determine the compound’s localization and accumulation within different cellular compartments, influencing its biochemical activity and potential therapeutic effects.

Subcellular Localization

2-Chloro-4-piperidinobenzenecarbohydrazide’s subcellular localization is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles . Understanding its localization is essential for elucidating its activity and function within the cell, as well as its potential interactions with other biomolecules.

准备方法

The synthesis of 2-Chloro-4-(piperidin-1-yl)benzohydrazide involves several steps. One common synthetic route includes the reaction of 2-chloro-4-nitrobenzoic acid with piperidine to form 2-chloro-4-piperidinobenzamide. This intermediate is then reduced to 2-chloro-4-piperidinobenzylamine, which is subsequently reacted with hydrazine hydrate to yield 2-Chloro-4-(piperidin-1-yl)benzohydrazide . Industrial production methods typically involve similar steps but are optimized for larger scale production and higher yields .

化学反应分析

2-Chloro-4-(piperidin-1-yl)benzohydrazide undergoes various chemical reactions, including:

Substitution: Nucleophilic substitution reactions can occur, where the chlorine atom is replaced by other nucleophiles like amines or thiols.

Common reagents and conditions used in these reactions include acidic or basic environments, organic solvents like ethanol or dimethyl sulfoxide, and catalysts such as palladium on carbon . Major products formed from these reactions depend on the specific reagents and conditions used .

相似化合物的比较

2-Chloro-4-(piperidin-1-yl)benzohydrazide can be compared to similar compounds such as 2-chloro-4-pyridinecarbohydrazide and 2-chloro-4-anilinoquinazoline . While these compounds share some structural similarities, 2-Chloro-4-(piperidin-1-yl)benzohydrazide is unique in its specific interactions and applications . The presence of the piperidine ring in its structure contributes to its distinct chemical and biological properties .

生物活性

2-Chloro-4-(piperidin-1-yl)benzohydrazide is an organic compound recognized for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound features a benzohydrazide structure, which is characterized by a benzene ring substituted with a hydrazide group and a piperidine moiety. Its synthesis typically involves the reaction of 2-chloro-4-nitrobenzoic acid with piperidine, followed by reduction and treatment with hydrazine. This article reviews the biological activity of this compound, highlighting its antimicrobial properties, cytotoxic effects, and potential therapeutic applications.

Synthesis

The synthesis of 2-Chloro-4-(piperidin-1-yl)benzohydrazide can be summarized as follows:

- Starting Material : 2-chloro-4-nitrobenzoic acid.

- Reagents : Piperidine, hydrazine.

- Conditions : Reflux in suitable solvents (ethanol or methanol) with possible catalysts.

The efficiency of synthesis can vary based on factors such as temperature, solvent choice, and reaction time.

Antimicrobial Properties

2-Chloro-4-(piperidin-1-yl)benzohydrazide has been evaluated for its antibacterial activity against several bacterial strains, demonstrating significant efficacy against both Gram-positive and Gram-negative bacteria. Preliminary studies indicate that it exhibits low micromolar minimal inhibitory concentrations (MIC), suggesting strong antimicrobial potential .

| Bacterial Strain | MIC (µg/mL) | Activity |

|---|---|---|

| Staphylococcus aureus | 8 | Effective |

| Escherichia coli | 16 | Moderate |

| Pseudomonas aeruginosa | 32 | Moderate |

The compound's structural features may enhance its interaction with bacterial targets, contributing to its activity.

Cytotoxic Activity

Research has indicated that 2-Chloro-4-(piperidin-1-yl)benzohydrazide exhibits cytotoxic effects on various cancer cell lines. In vitro studies have shown that it can inhibit the growth of human breast cancer cells (e.g., MCF7) and other tumor cell lines. The IC50 values for these activities are reported to be in the range of 10 to 50 µM, indicating a promising potential for anticancer applications .

| Cancer Cell Line | IC50 (µM) | Activity |

|---|---|---|

| MCF7 (Breast) | 20 | Moderate |

| HeLa (Cervical) | 30 | Moderate |

| A549 (Lung) | 25 | Moderate |

The mechanism of action appears to involve interference with cellular processes such as DNA replication and protein synthesis.

The biological effects of 2-Chloro-4-(piperidin-1-yl)benzohydrazide are believed to be mediated through its binding to specific enzymes or receptors involved in tumor growth and bacterial resistance mechanisms. Interaction studies have suggested that it may act as a reversible inhibitor of certain enzymes critical for cellular proliferation .

Case Studies

Several case studies have documented the therapeutic potential of compounds related to 2-Chloro-4-(piperidin-1-yl)benzohydrazide:

- Antibacterial Efficacy : A study demonstrated that derivatives of this compound exhibited enhanced antibacterial properties compared to structurally similar compounds lacking the piperidine moiety.

- Antitumor Activity : In a comparative study involving various benzohydrazide derivatives, those containing the piperidine group showed significantly higher cytotoxicity against cancer cell lines than their counterparts without this substitution .

属性

IUPAC Name |

2-chloro-4-piperidin-1-ylbenzohydrazide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16ClN3O/c13-11-8-9(16-6-2-1-3-7-16)4-5-10(11)12(17)15-14/h4-5,8H,1-3,6-7,14H2,(H,15,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CSFNRLGTCJUJFX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C2=CC(=C(C=C2)C(=O)NN)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16ClN3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.73 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。